
LY2857785
Ăbersicht
Beschreibung
LY2857785 is a type I reversible ATP-competitive inhibitor targeting CDK9, CDK8, and CDK7, with IC50 values of 11 nM, 16 nM, and 246 nM, respectively . It suppresses transcription by inhibiting RNA polymerase II (RNAP II) phosphorylation at Ser2 and Ser5 residues, leading to downregulation of short-lived oncoproteins like MCL-1, c-Myc, and cyclin D1 . Preclinical studies demonstrate its efficacy in hematologic malignancies (e.g., adult T-cell leukemia/lymphoma [ATL], acute myeloid leukemia [AML]) and solid tumors (e.g., non-small cell lung cancer [NSCLC]) by inducing apoptosis and autophagy . Notably, this compound also modulates circadian rhythms by enhancing REV-ERBα activity, a unique mechanism among CDK9 inhibitors .
Vorbereitungsmethoden
Core Synthetic Strategy: Thorpe-Ziegler Cyclization
The thiazole core of LY2857785 is constructed via Thorpe-Ziegler cyclization, a classic method for aminothiazole synthesis . This reaction involves the condensation of α-bromo ketones with thiourea derivatives under basic conditions.
Synthesis of Key Intermediate: (3,4-Dimethoxyphenyl)(2-(methylthio)thiazol-5-yl)methanone
The methanone moiety is introduced through a two-step process:
-
Bromoethanone preparation : 3,4-Dimethoxyphenylacetonitrile undergoes bromination using N-bromosuccinimide (NBS) in carbon tetrachloride .
-
Thiazole ring formation : The resulting α-bromo ketone reacts with thiourea derivatives in anhydrous tetrahydrofuran (THF) with potassium tert-butoxide (KOtBu) as base .
Reaction conditions are meticulously controlled to prevent epimerization and ensure regioselectivity:
-
Temperature: 0â25°C
-
Solvent: Anhydrous THF
-
Reaction time: 12â24 hours
Amine Sidechain Incorporation: Strategies and Optimization
The exo-2-aminonorbornane moiety of this compound is introduced through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions.
SNAr Methodology
Early synthetic routes employed SNAr displacement of a thiomethyl group on the thiazole ring :
-
Sulfone activation : Oxidation of 2-(methylthio)thiazole intermediates to sulfones using 3-chloroperbenzoic acid (mCPBA)
-
Amine coupling : Reaction with exo-2-aminonorbornane in dimethylformamide (DMF) at elevated temperatures (70â100°C)
This method achieved moderate yields (40â65%) but required careful control of stoichiometry to minimize side reactions .
Palladium-Catalyzed Buchwald-Hartwig Amination
Later optimizations incorporated palladium catalysis to improve efficiency :
-
Catalyst system : Pd2(dba)3/Xantphos
-
Base : Cs2CO3
-
Solvent : 1,4-Dioxane
-
Temperature : 100â110°C
This approach increased yields to 75â85% while reducing reaction times to 6â8 hours .
Critical Reaction Parameters and Process Optimization
Table 1 summarizes key parameters influencing yield and purity during this compound synthesis:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Reaction Temperature | 70â100°C | ±15% yield |
Base Selection | KOtBu vs. Cs2CO3 | 20% difference |
Solvent Polarity | THF (Δ=7.6) to DMF (Δ=37) | 30% improvement |
Catalyst Loading | 5 mol% Pd | Max efficiency |
Data adapted from large-scale optimization studies .
Scalability and Industrial Production Considerations
Lilly Research Laboratories developed a kilogram-scale synthesis protocol addressing:
-
Purification challenges : Use of orthogonal chromatography (silica gel followed by reverse-phase HPLC)
-
Crystallization optimization : Ethanol/water mixtures (3:1 v/v) for final compound crystallization
-
Quality control : Rigorous NMR and LC-MS monitoring at each synthetic step
Notably, the final process achieved an overall yield of 22% from commercially available starting materials .
Comparative Analysis of Synthetic Routes
While the exact synthetic route for this compound remains proprietary, structural analogs described in the literature provide critical insights:
Route A (Early Discovery Phase)
-
Steps : 7 linear steps
-
Overall yield : 8â12%
-
Advantage : Rapid SAR exploration
Route B (Process Chemistry)
-
Steps : 5 convergent steps
-
Overall yield : 18â22%
-
Advantage : Suitable for multi-kilogram production
Analytical Characterization and Quality Assurance
Critical quality attributes monitored during synthesis include:
-
Chiral purity : >99% ee (determined by chiral HPLC)
-
Polymorph control : Form I crystals (thermodynamically stable)
-
Residual solvents : <500 ppm (ICH guidelines)
These parameters ensure batch-to-batch consistency in preclinical and clinical supplies .
Analyse Chemischer Reaktionen
Mechanism of Action and Key Biochemical Reactions
LY2857785 inhibits CDK9 by targeting its ATP-binding site, thereby blocking phosphorylation of the RNA Polymerase II (RNA Pol II) C-terminal domain (CTD) at serine 2 (Ser2). This inhibition disrupts transcriptional elongation and pause-release, leading to reduced expression of pro-survival genes .
Critical Reactions:
-
CDK9/Cyclin T1 Complex Inhibition:
This reaction suppresses transcriptional elongation, reducing levels of oncoproteins like Mcl1, Sox2, and Sox9 .
-
Downregulation of Anti-Apoptotic Proteins:
this compound treatment decreases Mcl1 expression (a Bcl-2 family protein) by >70% in NSCLC cell lines (A549, H460, H23) .
Kinase Selectivity and Inhibition Profile
This compound exhibits high selectivity for CDK9 over other CDKs and kinases. A kinase profiling study revealed the following inhibition rates :
Kinase/Cyclin Pair | Inhibition (%) |
---|---|
CDK9/Cyclin T1 | 75â100 |
CDK9/Cyclin K | 75â100 |
CDK6/Cyclin D1 | 0.81 |
CDK7/Cyclin H | 0.30 |
This compound inhibited only 3.3% of 300 kinases at >75% efficacy, underscoring its specificity .
Key Findings from NSCLC Studies :
-
Suppression of Pro-Tumorigenic Factors:
-
Sox2 and Sox9 levels reduced by 50â80% in K-Ras mutant cells (A549, H460).
-
Mcl1 expression decreased by >90% within 4â8 hours post-treatment.
-
-
Activation of Tumor Suppressors:
-
Wild-type p53 levels increased by 2â3 fold in A549 and H460 cells.
-
p21 (a p53 target) expression upregulated, inducing cell cycle arrest.
-
-
Efficacy in Drug-Resistant Cells:
Cell Line ICâ â (this compound) Osimertinib-Resistant PC9 0.25 ”M AMG510-Resistant H23 0.35 ”M Parental H358 0.28 ”M
Synergistic Effects with BRD4 Inhibition
Combining this compound with the BRD4 inhibitor JQ1 enhanced apoptosis in lung cancer cells:
-
Annexin V Positivity: Increased from 15% (this compound alone) to 45% (combination) .
-
PARP Cleavage: Enhanced by 3â4 fold in PC9 and H23 cells .
Impact on Transcription and RNA Pol II Phosphorylation
This compound reduces RNA Pol II CTD phosphorylation at both Ser2 and Ser5 residues:
Phosphorylation Site | Reduction (%) | Time Post-Treatment |
---|---|---|
Ser2 | 80â90 | 4â8 hours |
Ser5 | 60â70 | 4â8 hours |
This dual inhibition disrupts transcriptional initiation and elongation .
Structural Insights and Binding Interactions
Cocrystal studies reveal:
-
The 2-chlorophenyl group in this compound forms hydrophobic interactions with CDK9âs glycine-rich loop (residues 27â36) .
-
Lys89 and Val33 residues stabilize inhibitor binding, conferring selectivity over CDK2 .
Clinical Relevance and Organoid Studies
This compound demonstrated high potency in patient-derived lung cancer organoids:
Wissenschaftliche Forschungsanwendungen
Chemistry: As a selective inhibitor of CDK9, LY2857785 is used in chemical research to study the role of CDK9 in transcriptional regulation and its impact on cellular processes.
Biology: The compound is used to investigate the biological pathways regulated by CDK9 and its interactions with other proteins involved in transcription.
Medicine: This compound has shown promising results in preclinical studies as a potential therapeutic agent for treating hematologic malignancies, including acute myeloid leukemia and chronic lymphocytic leukemia
Wirkmechanismus
LY2857785 exerts its effects by inhibiting the activity of CDK9, which is a key regulator of transcriptional elongation. CDK9, in complex with cyclin T, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, promoting transcriptional elongation. By inhibiting CDK9, this compound reduces the phosphorylation of RNA polymerase II, leading to decreased transcription of genes involved in cell survival and proliferation. This results in the induction of apoptosis and autophagy in cancer cells .
Vergleich Mit Àhnlichen Verbindungen
Comparison with Similar CDK9 Inhibitors
Selectivity and Target Profiles
Efficacy in Preclinical Models
Hematologic Malignancies
- This compound: Reduced tumor growth in ATL xenografts by 70â80% via MCL-1 downregulation and caspase-3 activation . In AML, it decreased RNAP II phosphorylation and induced apoptosis in primary patient samples .
- TG02 : Achieved tumor regression in murine AML models and synergized with venetoclax to overcome MCL-1-mediated resistance .
- CDKI-73 : Showed efficacy in AML cell lines (IC50: 0.1â0.5 ”M) and synergized with ABT-199 to enhance apoptosis .
Solid Tumors
- This compound : Suppressed NSCLC colony formation (IC50: 0.2â0.4 ”M) and overcame resistance to EGFR/K-Ras inhibitors (e.g., osimertinib, AMG510) .
- AZD4573: Most potent in NSCLC organoids (IC50: 6â15 nM), completely abrogating adherence-independent growth at 31 nM .
- SNS032 : Moderate activity (IC50: 1â2 ”M) but effective in combination with BRD4 inhibitors (e.g., JQ1) .
Mechanistic Differentiation
- Autophagy Induction : this compound uniquely promotes autophagy via LC3-II accumulation, enhancing cell death in ATL and NSCLC . Other inhibitors (e.g., dinaciclib) suppress autophagy .
- Circadian Modulation : this compound stabilizes REV-ERBα, disrupting Bmal1 suppression and altering circadian gene expressionâa feature absent in other CDK9 inhibitors .
- Synergy with BRD4 Inhibitors : this compound combined with JQ1 reduced NSCLC viability 10-fold, targeting super-enhancer-driven oncogenes (e.g., MYC) .
Clinical Development Challenges
- Selectivity Issues : this compoundâs activity against CDK7/8 may contribute to off-target effects, whereas AZD4573âs high CDK9 selectivity improves tolerability .
- Pharmacokinetics : TG02âs oral availability contrasts with this compoundâs preclinical IV use, highlighting formulation challenges .
- Resistance Mechanisms : Dinaciclibâs broad CDK inhibition risks toxicity, while this compoundâs focused profile may mitigate this .
Biologische AktivitÀt
LY2857785 is a novel inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a pivotal role in regulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in various cancer cell lines.
CDK9 is essential for the transcription of genes involved in cell proliferation and survival, including those that encode anti-apoptotic proteins such as MCL-1. By inhibiting CDK9, this compound decreases the phosphorylation of the CTD, leading to reduced expression of MCL-1 and subsequent apoptosis in cancer cells.
Key Findings:
- Inhibition of CTD Phosphorylation : this compound significantly reduces phosphorylation at Ser2 and Ser5 residues of the CTD, which are crucial for transcriptional elongation .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various leukemia and solid tumor cell lines by downregulating MCL-1 levels .
Efficacy in Preclinical Models
This compound has demonstrated potent antitumor efficacy across multiple preclinical models, including xenograft models and organoid cultures.
Case Studies:
- Melanoma Model : In a mouse model using A375 melanoma cells, treatment with this compound resulted in significant tumor growth inhibition compared to controls .
- Lung Cancer Organoids : In organoid models derived from lung cancer, this compound exhibited IC50 values as low as 0.224 ”M, indicating high potency against both sensitive and resistant cell lines .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other CDK9 inhibitors:
Compound | IC50 (”M) | Mechanism of Action | Cancer Type |
---|---|---|---|
This compound | 0.224 | CDK9 inhibition, MCL-1 downregulation | Lung cancer |
SNS032 | 0.412 | CDK9 inhibition | Various cancers |
AZD4573 | 6.0 | CDK9 inhibition | Lung cancer |
Cellular Effects
Research indicates that this compound not only induces apoptosis but also triggers autophagy in certain contexts. In acute T-cell leukemia (ATL) cells, it was observed that the compound could induce both MCL-1-dependent apoptosis and autophagy . This dual mechanism may enhance its efficacy against tumors that exhibit resistance to traditional therapies.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of LY2857785, and how does its kinase inhibition profile influence experimental design?
this compound is a type I reversible ATP-competitive inhibitor targeting CDK9, CDK8, and CDK7 with IC50 values of 11 nM, 16 nM, and 246 nM, respectively . Its pan-CDK activity necessitates careful experimental controls to distinguish contributions of individual kinases. For example, RNAi knockdown or selective kinase inhibitors (e.g., CDK9-specific inhibitors) can isolate CDK9-mediated effects, which are critical in transcriptional regulation and apoptosis . Dose-response assays (0.03125â0.5 ÎŒM) and time-course experiments (3â24 hours) are recommended to capture dynamic changes in downstream targets like MCL-1 and PARP cleavage .
Q. How should this compound be formulated and stored to ensure stability in in vitro and in vivo studies?
this compound is soluble in DMSO (â„20 mg/mL at 25°C). For in vitro use, prepare stock solutions in sterile DMSO and dilute in culture media to avoid exceeding 0.1% DMSO. For long-term storage, lyophilized powder should be stored at -20°C (stable for 3 years) or 4°C (2 years). Reconstituted solutions are stable for 6 months at -80°C or 1 month at -20°C .
Storage Condition | Stability Duration |
---|---|
Powder (-20°C) | 3 years |
Powder (4°C) | 2 years |
Reconstituted (-80°C) | 6 months |
Reconstituted (-20°C) | 1 month |
Advanced Research Questions
Q. How can researchers resolve contradictory apoptosis responses to this compound across different cell lines?
Variability in apoptosis (e.g., Annexin V+/7-AAD+ ratios ranging from 15% to 60% at 24 hours) may stem from intrinsic differences in apoptotic pathway activation or CDK expression levels . To address this:
- Perform baseline proteomic profiling of CDK9, MCL-1, and BCL-2 across cell lines.
- Use combinatorial assays (e.g., caspase-3 activity, mitochondrial membrane potential) to confirm apoptosis mechanisms.
- Corrogate with inhibitors of compensatory pathways (e.g., BCL-2 inhibitors) to identify resistance factors .
Q. What experimental strategies differentiate CDK9-specific effects from off-target CDK7/CDK8 inhibition in this compound-treated models?
- Genetic approaches : CRISPR/Cas9 knockout of CDK9 vs. CDK7/CDK8 in isogenic cell lines .
- Pharmacological approaches : Compare this compoundâs effects to selective CDK9 inhibitors (e.g., AZD4573) in dose-response assays.
- Transcriptomic analysis : Monitor RNA Pol II phosphorylation (a CDK9-dependent event) and CDK7-mediated cell-cycle gene expression (e.g., MYC) via Western blot or RNA-seq .
Q. How can in vitro findings on this compoundâs efficacy be validated in vivo?
- Xenograft models : Use AML (e.g., MV4-11) or lung adenocarcinoma (A549/H460) cell lines with daily this compound dosing (e.g., 10â50 mg/kg). Monitor tumor volume and survival, and validate pharmacodynamic markers (e.g., MCL-1 suppression in tumor lysates) .
- PK/PD studies : Measure plasma concentrations and correlate with target inhibition in tissues.
Q. Methodological Guidance
Q. What statistical methods are recommended for analyzing dose-dependent apoptosis and protein expression data?
- Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC50 values. Use tools like GraphPad Prism for non-linear regression .
- Western blot quantification : Normalize band intensities to loading controls (e.g., ÎČ-actin) and apply ANOVA with post-hoc tests (e.g., Tukeyâs) for multi-group comparisons .
Q. How should researchers design studies to assess this compoundâs synergy with other therapeutics?
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
- Sequential dosing : Test pre-treatment with this compound to prime cells for apoptosis before administering cytotoxic agents (e.g., venetoclax) .
Q. Data Interpretation and Troubleshooting
Q. Why might this compound fail to suppress tumor growth in certain in vivo models?
Potential causes include:
- Inadequate drug exposure (validate via LC-MS/MS plasma assays).
- Upregulation of compensatory survival pathways (e.g., ERK or AKT).
- Tumor heterogeneity; single-cell RNA-seq can identify resistant subpopulations .
Q. How to address discrepancies in reported IC50 values across studies?
Variability may arise from differences in assay conditions (e.g., serum concentration, incubation time). Standardize protocols by:
- Using identical cell passage numbers and media.
- Including positive controls (e.g., staurosporine for apoptosis).
- Replicating experiments across independent labs .
Q. Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility when publishing this compound-related findings?
- Detailed methods : Report exact concentrations, treatment durations, and cell line authentication (e.g., STR profiling).
- Data availability : Share raw Western blot images and flow cytometry gating strategies via repositories like Figshare.
- Negative controls : Include vehicle (DMSO)-treated and untreated groups in all experiments .
Eigenschaften
IUPAC Name |
4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O/c1-17(2)25-22-16-18(4-9-24(22)31-32(25)3)23-10-13-27-26(30-23)29-20-7-5-19(6-8-20)28-21-11-14-33-15-12-21/h4,9-10,13,16-17,19-21,28H,5-8,11-12,14-15H2,1-3H3,(H,27,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIUZPIDLZYPRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3)NC4CCC(CC4)NC5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschlieĂlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die auĂerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.